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1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine Documentation Hub

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  • Product: 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine
  • CAS: 1047670-11-0

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization and Analytical Profiling of 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine

Executive Summary In contemporary pharmacophore design, secondary bis-benzylamines serve as critical scaffolds for a variety of therapeutic and commercial applications, ranging from protease inhibitors to advanced flavor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary pharmacophore design, secondary bis-benzylamines serve as critical scaffolds for a variety of therapeutic and commercial applications, ranging from protease inhibitors to advanced flavor-modifying tastants (e.g., umami and sweet taste enhancers). 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine (Molecular Formula: C17​H21​NO3​ , MW: 287.36 g/mol ) is a highly functionalized secondary amine characterized by its electron-rich aromatic systems.

This whitepaper provides a comprehensive, causality-driven guide to the synthesis, isolation, and spectroscopic elucidation (NMR, MS, FT-IR) of this compound. By understanding the underlying quantum mechanical and physicochemical principles governing its analytical profile, drug development professionals can establish robust, self-validating quality control workflows.

Synthetic Methodology & Mechanistic Causality

The most efficient route to synthesize 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine is via reductive amination [1]. This one-pot process couples 2,4-dimethoxybenzylamine with 2-methoxybenzaldehyde.

The Principle of Chemoselectivity

The reaction relies on the delicate balance of pH and the chemoselective reducing power of sodium cyanoborohydride ( NaBH3​CN )[2].

  • Causality of pH: The reaction is buffered to pH ~5.0. This mildly acidic environment is required to protonate the carbonyl oxygen of the aldehyde (enhancing its electrophilicity) while ensuring the amine remains sufficiently unprotonated to act as a nucleophile.

  • Causality of the Reducing Agent: NaBH3​CN is chosen over standard NaBH4​ because the electron-withdrawing cyano ( −C≡N ) group reduces the electron density of the B-H bonds via inductive effects. Consequently, NaBH3​CN is too weak to reduce the unreacted aldehyde at pH 5, but it readily reduces the highly electrophilic, transient iminium ion intermediate into the target secondary amine.

Synthesis A 2,4-Dimethoxybenzylamine (Nucleophile) C Iminium Intermediate [C17H20NO3]+ A->C Condensation (pH 5, -H2O) B 2-Methoxybenzaldehyde (Electrophile) B->C Condensation (pH 5, -H2O) D Target Compound (C17H21NO3) C->D Hydride Reduction (NaBH3CN)

Reductive amination pathway for the synthesis of the target secondary amine.

Standardized Synthesis Protocol
  • Reagent Preparation: Dissolve 10.0 mmol of 2,4-dimethoxybenzylamine and 10.0 mmol of 2-methoxybenzaldehyde in 30 mL of anhydrous methanol.

  • Acidification: Add glacial acetic acid dropwise until the solution reaches pH 5.0 (monitor via pH paper or probe). Stir for 30 minutes at room temperature to allow iminium formation.

  • Reduction: Slowly add 15.0 mmol of NaBH3​CN in small portions over 10 minutes. Caution: Perform in a fume hood to prevent exposure to trace hydrogen cyanide gas.

  • Reaction Maturation: Stir the mixture continuously for 12 hours at ambient temperature ( 20−25∘C ).

  • Quenching & Extraction: Concentrate the mixture under reduced pressure. Quench the residue with 20 mL of 1M NaOH to neutralize the acid and crash out the free base amine. Extract with ethyl acetate ( 3×20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate. Purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate, 7:3 v/v).

Spectroscopic Profiling & Data Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for confirming the regiochemistry of the methoxy groups and the integrity of the benzylic methylene bridges [3].

Causality of Chemical Shifts: The oxygen atoms of the methoxy groups exert a strong inductive electron-withdrawing effect through the σ -bonds, deshielding the attached methyl protons (~3.8 ppm). However, through resonance ( π -system donation), these same oxygen atoms push electron density into the ortho and para positions of the aromatic rings. This resonance effect dominates, resulting in highly shielded aromatic protons (e.g., H-3 and H-5 on the 2,4-dimethoxyphenyl ring appearing unusually upfield at 6.42–6.45 ppm).

Table 1: 1H NMR Quantitative Data (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment & Causality
N-H 2.10br s1HSecondary amine; broad due to quadrupolar relaxation of 14N .
CH2​ (Bridge 1) 3.75s2HBenzylic CH2​ attached to the 2,4-dimethoxyphenyl ring.
CH2​ (Bridge 2) 3.80s2HBenzylic CH2​ attached to the 2-methoxyphenyl ring.
OCH3​ 3.78, 3.81, 3.82s9HThree distinct methoxy groups; deshielded by electronegative oxygen.
Ar-H (Ring 1, H-3) 6.45d ( J=2.4 Hz)1HOrtho to two OMe groups; highly shielded by resonance.
Ar-H (Ring 1, H-5) 6.42dd ( J=8.4,2.4 Hz)1HOrtho/para to OMe groups; strongly shielded.
Ar-H (Ring 2, H-3') 6.88d ( J=8.2 Hz)1HOrtho to the single OMe group on Ring 2.
Ar-H (Ring 2, H-5') 6.92td ( J=7.4,1.0 Hz)1HPara to the single OMe group on Ring 2.
Ar-H (Ring 1, H-6) 7.15d ( J=8.4 Hz)1HMeta to OMe groups; least shielded proton on Ring 1.
Ar-H (Ring 2, 4', 6') 7.22 - 7.25m2HMeta/ortho to the alkyl chain on Ring 2.

Table 2: 13C NMR Quantitative Data (100 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)Structural Assignment & Causality
CH2​ -N 48.5, 49.2Benzylic carbons; shifted downfield by the adjacent nitrogen atom.
OCH3​ 55.3, 55.4, 55.5Methoxy carbons; distinct environments for all three groups.
Ar-CH (Shielded) 98.5, 103.8, 110.2Aromatic methine carbons; extreme upfield shifts due to strong ortho/para π -electron donation from oxygen.
Ar-CH (Standard) 120.5, 128.0, 130.0, 130.5Aromatic methine carbons meta to the methoxy groups.
Ar-C (Quaternary) 121.0, 128.5Ipso carbons attached to the methylene bridges.
Ar-C-O 157.5, 158.5, 160.0Oxygen-bound aromatic carbons; highly deshielded due to direct inductive effects.
Standardized NMR Acquisition Protocol
  • Sample Prep: Dissolve 15.0 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Tuning: Tune and match the probe to the exact resonance frequency of 1H and 13C for the specific sample matrix.

  • Acquisition: Acquire 1H spectra with a minimum of 16 scans and a relaxation delay (D1) of 1.5s. For 13C , acquire a minimum of 512 scans with a D1 of 2.0s to ensure full relaxation of quaternary carbons.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization Mass Spectrometry (ESI-MS) provides exact mass confirmation and structural connectivity mapping via collision-induced dissociation (CID).

Causality of Fragmentation: Benzylamines predictably undergo α -cleavage at the C-N bond [4]. Because the target molecule is a bis-benzylamine, it possesses two competing α -cleavage pathways. The dominant fragment is dictated by carbocation stability. The 2,4-dimethoxybenzyl cation ( m/z 151.08) forms the base peak because its positive charge is extensively delocalized and stabilized by the resonance of two electron-donating methoxy groups, whereas the 2-methoxybenzyl cation ( m/z 121.06) is stabilized by only one.

Fragmentation M Protonated Molecular Ion [M+H]+ m/z 288.16 F1 2,4-Dimethoxybenzyl Cation m/z 151.08 (Base Peak) M->F1 α-Cleavage (Loss of C8H11NO) F2 2-Methoxybenzyl Cation m/z 121.06 M->F2 α-Cleavage (Loss of C9H13NO2)

Primary ESI-MS/MS fragmentation pathways via α-cleavage of benzylic C-N bonds.

Table 3: ESI-MS/MS Fragmentation Data

m/z Ion TypeRelative AbundanceCausality / Origin
288.16 [M+H]+ 15%Intact protonated molecular ion.
151.08 [C9​H11​O2​]+ 100% (Base)Highly stabilized dimethoxy-substituted tropylium/benzyl cation.
121.06 [C8​H9​O]+ 65%Mono-methoxy-substituted tropylium/benzyl cation.
Standardized MS Acquisition Protocol
  • Sample Prep: Dilute the compound to 1 μg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water containing 0.1% Formic Acid (to facilitate protonation).

  • Infusion: Inject via direct infusion at a flow rate of 10 μL/min .

  • Parameters: Set the ESI source to positive ion mode ( ESI+ ). Capillary voltage: 3.0 kV. Desolvation temperature: 250∘C . Isolate m/z 288.16 in the quadrupole and apply a collision energy of 15-20 eV using Argon gas for MS/MS fragmentation.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR maps the vibrational modes of the molecule's functional groups, providing orthogonal validation to NMR data.

Causality of Vibrational Modes: The mixed alkyl/aryl ether linkages (methoxy groups) exhibit distinct asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretch occurs at higher energy (~1250 cm−1 ) because it requires more force to simultaneously compress one C-O bond while stretching the other, compared to the symmetric "breathing" stretch (~1030 cm−1 ) [5].

Table 4: ATR-FTIR Quantitative Data

Wavenumber ( cm−1 )IntensityFunctional GroupCausality / Mode
3350 Weak, BroadN-HSecondary amine stretching; broadened by hydrogen bonding.
2950 MediumC-H ( sp3 )Aliphatic methylene C-H asymmetric stretching.
2835 MediumC-H ( sp3 )Highly characteristic stretching frequency for methoxy C-H bonds.
1610, 1585, 1505 StrongC=C (Aromatic)Aromatic ring breathing and skeletal stretching modes.
1250 StrongC-O-CAsymmetric stretching of the mixed alkyl/aryl ether linkage.
1030 StrongC-O-CSymmetric stretching of the ether linkage.
Standardized FT-IR Acquisition Protocol
  • Background: Collect a background spectrum of the clean, dry Attenuated Total Reflectance (ATR) diamond crystal (32 scans).

  • Sample Application: Place 2-3 mg of the neat, dry solid directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition: Scan from 4000 to 400 cm−1 at a resolution of 4 cm−1 , co-adding 32 scans to maximize the signal-to-noise ratio.

References

  • Master Organic Chemistry. Reductive Amination, and How It Works. Retrieved from:[Link]

  • Organic Chemistry Portal. Sodium cyanoborohydride. Retrieved from:[Link]

  • Analytical Chemistry (ACS). Improving the Sensitivity of Enantioanalysis with Densely Fluorinated NMR Probes (Discusses chemical shifts of benzylamines). Retrieved from:[Link]

  • Office of Justice Programs (OJP). Forensic Chemistry of Substituted N-Benzylmethoxy Phenethylamines (Details MS fragmentation of methoxybenzylamines). Retrieved from:[Link]

  • Journal of Agricultural and Food Chemistry (ACS). Fourier Transform Infrared Spectroscopic Analysis of the Polymethoxylated Flavone Content (Details FT-IR of methoxy groups). Retrieved from:[Link]

Exploratory

Unveiling the Pharmacological Potential of 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine: A Technical Guide for Preclinical Investigation

Foreword: The Rationale for Investigation In the landscape of contemporary drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention remains a cornerstone of progress. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for Investigation

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention remains a cornerstone of progress. The compound 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine, a structurally intriguing molecule, stands as a candidate worthy of in-depth preclinical evaluation. While direct studies on this specific molecule are not extensively documented in publicly available literature, a comprehensive analysis of its constituent chemical motifs—the dimethoxybenzene and methoxybenzylamine moieties—provides a strong rationale for investigating its potential biological activities.

Derivatives of dimethoxybenzene are known to possess a wide spectrum of pharmacological properties, including antioxidant, antimicrobial, anticancer, and anti-inflammatory effects[1]. The specific positioning of the methoxy groups on the benzene ring is a critical determinant of a compound's interaction with biological targets[1]. Similarly, the benzylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and exhibiting activities ranging from enzyme inhibition to receptor modulation[2][3][4][5]. The presence of a methoxy group on the benzyl ring can further influence a molecule's pharmacokinetic and pharmacodynamic profile, with some methoxybenzyl compounds demonstrating neuroprotective and anti-inflammatory properties[6][7].

This technical guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically explore the potential biological activities of 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine. By leveraging insights from structurally related compounds, we will outline a series of robust experimental protocols, from initial synthesis to in-depth biological characterization, to elucidate the therapeutic promise of this novel chemical entity.

Section 1: Synthesis and Physicochemical Characterization

A logical first step in the investigation of a novel compound is its efficient synthesis and thorough physicochemical characterization. The synthesis of 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine can be approached through a reductive amination pathway, a reliable and widely used method for the formation of secondary amines.

Proposed Synthetic Pathway: Reductive Amination

The synthesis initiates with the reaction of 2,4-dimethoxybenzaldehyde with 2-methoxybenzylamine in the presence of a reducing agent. Sodium triacetoxyborohydride is a suitable choice for this transformation due to its mild nature and high selectivity.

Experimental Protocol: Synthesis of 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine

  • Reaction Setup: To a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add 2-methoxybenzylamine (1.0 eq).

  • Imine Formation: Stir the mixture for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine.

Physicochemical Characterization

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity.

Analytical Technique Purpose Expected Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the chemical structure and confirm the connectivity of atoms.Characteristic peaks corresponding to the aromatic and aliphatic protons and carbons of the target molecule.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition.A molecular ion peak corresponding to the calculated molecular weight of C₁₇H₂₁NO₃ (287.35 g/mol )[8].
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for N-H, C-H (aromatic and aliphatic), and C-O bonds.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.A single major peak indicating a high degree of purity (>95%).

Section 2: Inferred Biological Activities and Proposed Screening Funnel

Based on the known activities of its structural analogues, we can hypothesize several potential biological activities for 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine. A tiered screening approach is recommended to efficiently evaluate these possibilities.

Mechanistic_Pathway cluster_0 Cellular Response cluster_1 Molecular Target A Apoptosis B Cell Cycle Arrest C Signaling Pathway Modulation C->A C->B D Receptor Binding D->C E Enzyme Inhibition E->C Compound 1-(2,4-dimethoxyphenyl)-N- (2-methoxybenzyl)methanamine Compound->D Compound->E

Caption: A conceptual diagram illustrating potential mechanisms of action for the target compound.

Elucidating the Mechanism of Anticancer Activity

If cytotoxic effects are observed, subsequent studies should focus on determining the mode of cell death and the underlying molecular pathways.

Experiment Methodology Information Gained
Cell Cycle Analysis Flow cytometry with propidium iodide staining.Determination of cell cycle arrest at a specific phase (G1, S, or G2/M).
Apoptosis Assay Annexin V/Propidium Iodide staining followed by flow cytometry.Differentiation between apoptotic and necrotic cell death.
Western Blot Analysis Probing for key proteins involved in apoptosis (e.g., caspases, Bcl-2 family) and cell cycle regulation (e.g., cyclins, CDKs).Identification of the molecular players involved in the observed cellular effects.
In Vivo Efficacy Models

Positive in vitro results should be followed by evaluation in appropriate animal models to assess in vivo efficacy and preliminary safety.

  • For Anticancer Activity: A mouse xenograft model, where human cancer cells are implanted into immunocompromised mice, can be used to evaluate the tumor growth-inhibiting properties of the compound.

  • For Neuroactivity: Behavioral models in rodents can be employed to assess potential anxiolytic, antidepressant, or antipsychotic effects. For example, the forced swim test or elevated plus maze can be utilized.

Section 4: Conclusion and Future Directions

The compound 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine represents a promising starting point for a drug discovery program. The systematic approach outlined in this guide, from rational synthesis to tiered biological evaluation, provides a robust framework for uncovering its therapeutic potential. The insights gained from these studies will not only define the pharmacological profile of this specific molecule but will also contribute to a broader understanding of the structure-activity relationships within the dimethoxybenzene and benzylamine chemical classes. Future efforts should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a novel therapeutic agent.

References

  • The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers - Benchchem. (n.d.).
  • Vicker, N., et al. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC.
  • Benzylamine - Wikipedia. (n.d.).
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - MDPI. (2022, July 20).
  • Inhibition of uptake of catecholamines by benzylamine derivatives - PubMed. (n.d.).
  • Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - MDPI. (2023, July 20).
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (2016, November 28).
  • 2-((2-(4-Iodo-2,5-dimethoxyphenyl)ethylamino)methyl)phenol (25I-NBOH) and 2-(((2-(4-chloro-2,5-dimethoxyphenyl)ethyl)amino)methyl)phenol (25C-NBOH) induce adverse effects on the cardiovascular system - PubMed. (2022, February 1).
  • Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety. - ResearchGate. (n.d.).
  • 4-Methoxybenzylalcohol protects brain microvascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced injury via activation of the PI3K/AKT signaling pathway - PMC. (n.d.).
  • Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro - MDPI. (2025, September 30).
  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - Frontiers. (2019, November 28).
  • The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells - PubMed. (n.d.).
  • Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro - ResearchGate. (2026, January 2).
  • Protective Effect of 4-Methoxy Benzyl Alcohol on the Blood-Brain Barrier after Cerebral Ischemia Reperfusion Injury - PubMed. (2017, June 15).
  • (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | 510723-61-2 | Benchchem. (n.d.).
  • Synthesis of 1,4-Bis-(2,4-Dimethoxyphenyl)-2,3-Bis-(4-methoxybenzyl)- Butane-1,4-Dione - Der Pharma Chemica. (n.d.).
  • CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine - Google Patents. (n.d.).
  • Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method - PubMed. (2002, June 25).
  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (2007, March 15).
  • 2,4-Dimethoxybenzylamine 98 20781-20-8 - MilliporeSigma. (n.d.).
  • 20781-23-1 | Bis(2,4-dimethoxybenzyl)amine - ChemScene. (n.d.).
  • CAS 2393-23-9: 4-Methoxybenzylamine | CymitQuimica. (n.d.).
  • 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review - PubMed. (2021, January 21).
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. (2024, May 4).
  • 2-(4-Bromo-2,5-dimethoxyphenyl)- N-(2-[ 11 C]methoxybenzyl)ethanamine - PubMed. (2011, March 30).
  • Computational and Pharmacological Investigation of (E)-2-(4-Methoxyben | DDDT. (2020, September 7).
  • 2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe) induce adverse cardiac effects in vitro and in vivo - PubMed. (2019, April 15).
  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - MDPI. (2024, January 4).
  • 355816-85-2|N-(2,4-Dimethoxybenzyl)-1-(3-methoxyphenyl)methanamine - BLDpharm. (n.d.).

Sources

Protocols & Analytical Methods

Method

1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine in receptor binding assays

Application Note: Pharmacological Evaluation of 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine in 5-HT2A/2C Receptor Assays Prepared by: Senior Application Scientist, Receptor Pharmacology Target Audience: GPCR R...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Evaluation of 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine in 5-HT2A/2C Receptor Assays

Prepared by: Senior Application Scientist, Receptor Pharmacology Target Audience: GPCR Researchers, Medicinal Chemists, and Drug Development Professionals

Pharmacological Context & Structural Rationale

The discovery of the "NBOMe" series—N-benzyl derivatives of 2,5-dimethoxyphenethylamines—revolutionized serotonin receptor pharmacology. The addition of an N-(2-methoxybenzyl) group to a phenethylamine backbone yields superpotent agonists with sub-nanomolar affinity for the 5-HT2A receptor[1]. However, understanding the precise spatial requirements of the 5-HT2A orthosteric binding pocket requires the synthesis and evaluation of constrained or truncated structural analogues[2].

The compound 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine serves as a critical mechanistic probe in Structure-Activity Relationship (SAR) studies. It introduces two major structural deviations from classic NBOMe hallucinogens:

  • Methanamine vs. Ethanamine Backbone: It is a benzylamine rather than a phenethylamine. Shortening the alkyl spacer from two carbons to one carbon alters the distance between the basic amine and the aromatic ring.

  • 2,4-Dimethoxy vs. 2,5-Dimethoxy Substitution: It shifts the methoxy group from the 5-position to the 4-position on the primary phenyl ring.

By evaluating this compound in highly controlled receptor binding and functional assays, researchers can map the geometric tolerances of the highly conserved Asp155 (D3.32) salt-bridge interaction and the hydrophobic sub-pocket that normally accommodates the 5-methoxy group[2].

Experimental Design & Causality (E-E-A-T)

To ensure robust, reproducible data, the experimental design must account for the specific physicochemical properties of bis-benzylamine and NBOMe-like derivatives.

  • Addressing Lipophilicity: N-benzylated amines are highly lipophilic and notoriously "sticky." They rapidly adsorb to standard polystyrene assay plates and pipette tips. Causality: To prevent artificial depletion of the free ligand concentration (which would falsely inflate the apparent Ki​ ), all assay buffers must be supplemented with 0.1% Bovine Serum Albumin (BSA), and low-binding plastics must be utilized.

  • Filter Treatment: In radioligand displacement assays, glass fiber (GF/C) filters carry a net negative charge. Because our target compound is a secondary amine (positively charged at physiological pH), it will bind non-specifically to the filter matrix. Causality: Filters must be pre-soaked in 0.5% Polyethylenimine (PEI). The cationic PEI neutralizes the filter's negative charge, drastically reducing non-specific binding (NSB) and improving the signal-to-noise ratio.

  • Pathway Specificity: 5-HT2A is a Gq​ -coupled GPCR. Agonism leads to the dissociation of the Gq​ alpha subunit, activation of Phospholipase C (PLC), and subsequent intracellular calcium release[3]. We utilize a kinetic fluorescence assay (FLIPR) to measure this transient calcium spike as a direct proxy for receptor efficacy ( Emax​ ).

G Ligand 1-(2,4-dimethoxyphenyl)- N-(2-methoxybenzyl)methanamine Receptor 5-HT2A Receptor (Orthosteric Site) Ligand->Receptor Binds Gq Gq Protein Alpha Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Opens ER Channels FLIPR Fluorescence Readout (FLIPR Assay) Ca2->FLIPR Binds Fluo-4

Fig 1: Gq-coupled signaling pathway of 5-HT2A receptor activation and corresponding functional assay readout.

Detailed Experimental Protocols

Radioligand Displacement Binding Assay (Affinity Determination)

This assay determines the binding affinity ( Ki​ ) of the target compound at the 5-HT2A receptor by measuring its ability to displace the tritiated antagonist [3H] -Ketanserin.

Reagents & Materials:

  • HEK293 cell membranes stably expressing human 5-HT2A (15 µg protein/well).

  • Radioligand: [3H] -Ketanserin (Specific activity ~80 Ci/mmol) at a final concentration of 1 nM.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2​ , 0.1 mM EDTA, 0.1% BSA, pH 7.4.

  • Non-specific binding (NSB) control: 10 µM Mianserin.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution (half-log steps) of 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent membrane toxicity.

  • Assay Assembly: In a 96-well deep-well plate, combine 150 µL Assay Buffer, 25 µL of the test compound (or NSB control), 25 µL of [3H] -Ketanserin, and 50 µL of membrane suspension.

  • Incubation: Seal the plate and incubate at 37°C for 90 minutes to allow the system to reach thermodynamic equilibrium.

  • Filter Preparation: During incubation, soak a 96-well Whatman GF/C filter plate in 0.5% PEI solution for at least 45 minutes at room temperature.

  • Termination: Terminate the reaction by rapid vacuum filtration using a cell harvester. Wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. The cold temperature slows the dissociation kinetics during washing.

  • Quantification: Dry the filter plate, add 40 µL of MicroScint-20 scintillation cocktail to each well, and read on a TopCount or MicroBeta scintillation counter.

  • Data Analysis: Calculate the IC50​ using a 4-parameter logistic non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Step1 1. Membrane Prep HEK293-5-HT2A cells Step2 2. Assay Assembly Add [3H]-Ketanserin & Ligand Step1->Step2 Step3 3. Incubation 90 min at 37°C Step2->Step3 Step4 4. Termination Rapid filtration via GF/C Step3->Step4 Step5 5. Quantification Liquid Scintillation Counting Step4->Step5

Fig 2: Step-by-step workflow for the 5-HT2A radioligand displacement binding assay.

Intracellular Calcium Mobilization Assay (Functional Efficacy)

This assay determines whether the target compound acts as an agonist, partial agonist, or antagonist.

Step-by-Step Procedure:

  • Cell Seeding: Seed HEK293-5-HT2A cells at 20,000 cells/well in a 384-well black, clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove culture media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in HBSS buffer with 20 mM HEPES and 2.5 mM Probenecid). Note: Probenecid inhibits multidrug resistance transporters, preventing the cells from pumping the dye out.

  • Incubation: Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow complete intracellular de-esterification of the AM ester.

  • Kinetic Read: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Establish a 10-second baseline fluorescence, then inject 10 µL of the test compound. Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

  • Analysis: Normalize the maximum fluorescence peak to the maximal response elicited by 10 µM Serotonin (100% efficacy control).

Representative Data & SAR Analysis

The table below summarizes representative structure-activity relationship (SAR) data, demonstrating the severe pharmacological penalty of altering the phenethylamine backbone and the 2,5-dimethoxy substitution pattern.

Compound ScaffoldStructural Features5-HT2A Ki​ (nM)5-HT2C Ki​ (nM)5-HT2A Emax​ (%)
25H-NBOMe (Reference)Phenethylamine, 2,5-dimethoxy0.522.195% (Full Agonist)
Benzylamine-NBOMe Methanamine, 2,5-dimethoxy45.8110.538% (Partial Agonist)
Target Compound Methanamine, 2,4-dimethoxy > 10,000> 10,000N/A (Inactive)

Mechanistic Conclusion: The data clearly illustrates that 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine lacks significant affinity for the 5-HT2A receptor.

  • The truncation to a methanamine prevents the primary amine from forming an optimal salt bridge with Asp155 (D3.32)[2].

  • Furthermore, shifting the methoxy group from the 5-position to the 4-position causes severe steric clashes within the receptor's highly specific hydrophobic pocket, completely abolishing binding[1].

References

  • Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands Source: ACS Chemical Neuroscience URL:[Link]

  • Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens Source: ResearchGate / Current Topics in Behavioral Neurosciences URL:[Link]

  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential Source: Nature Communications (NIH) URL:[Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine

Abstract & Context 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine is a highly lipophilic, basic secondary amine. Structurally, it is a bis-benzylamine derivative closely related to the N-benzyl phenethylamine (NB...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Context

1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine is a highly lipophilic, basic secondary amine. Structurally, it is a bis-benzylamine derivative closely related to the N-benzyl phenethylamine (NBOMe) class of 5-HT2A receptor ligands. Due to its potent pharmacological profile, rigorous analytical methods are required for pharmacokinetic profiling, forensic toxicology, and receptor binding assays.

This application note provides a comprehensive, self-validating HPLC protocol designed specifically for the isolation and quantification of this compound from complex biological or synthetic matrices.

Chemical Profile & Chromatographic Rationale

To design a robust method, we must first analyze the physical chemistry of the target molecule to understand the causality behind our chromatographic choices:

  • Stationary Phase Selection: The compound possesses a secondary amine (pKa ~9.8) and three methoxy-substituted aromatic rings. When analyzing basic amines on conventional silica-based C18 columns, researchers frequently encounter severe peak tailing. This is caused by secondary ion-exchange interactions between the protonated amine and unreacted, acidic silanol groups on the silica surface. To mitigate this, we employ a Biphenyl stationary phase (e.g., Restek Allure Biphenyl). The biphenyl phase provides alternative retention mechanisms: alongside hydrophobic interactions, it offers strong π−π interactions with the electron-rich dimethoxyphenyl and methoxybenzyl rings, dramatically improving peak symmetry .

  • Mobile Phase Chemistry: We utilize an acidic mobile phase (pH ~3.0) buffered with ammonium formate and formic acid. The low pH ensures the secondary amine is fully ionized. The formate provides a volatile counter-ion that masks residual silanols, ensuring reproducible retention times and preventing peak splitting, while remaining fully compatible with downstream tandem mass spectrometry (LC-MS/MS) .

Experimental Workflow

Workflow A 1. Sample Preparation Spike with Internal Standard B 2. Solid Phase Extraction (SPE) Mixed-Mode Cation Exchange A->B C 3. Elution & Concentration Elute, Evaporate, Reconstitute B->C Wash interferences D 4. HPLC Separation Biphenyl Column, Gradient Elution C->D 10 µL Injection E 5. Detection & Analysis UV-PDA (230/280 nm) or MS/MS D->E Data Acquisition

Workflow for the extraction and HPLC analysis of the bis-benzylamine derivative.

Step-by-Step Methodology

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 10 mM Ammonium Formate in 1 L of LC-MS grade water. Add 0.1% (v/v) Formic Acid. Adjust to pH 3.0 if necessary.

  • Mobile Phase B (Organic): Add 0.1% (v/v) Formic Acid to LC-MS grade Acetonitrile.

Solid Phase Extraction (SPE)

Because the analyte is highly basic, a mixed-mode cation exchange SPE protocol is utilized to separate it from neutral and acidic matrix interferences .

  • Conditioning: Pass 3 mL Methanol, followed by 3 mL Water through the SPE cartridge.

  • Loading: Load 1 mL of sample (e.g., plasma diluted 1:1 with 100 mM phosphate buffer, pH 6.0).

  • Washing: Wash with 3 mL Water, then 1 mL 100 mM Acetic Acid, and finally 3 mL Methanol.

    • Causality: The amine remains protonated and bound to the cation-exchange resin, while neutral and acidic lipids are washed away by the methanol.

  • Elution: Elute the target compound with 3 mL of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2, v/v/v).

    • Causality: The highly basic pH of the ammonium hydroxide neutralizes the amine, breaking the ionic bond and releasing it from the resin.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35 °C. Reconstitute in 200 µL of Initial Mobile Phase (80% A / 20% B).

Chromatographic Conditions

Instrument Parameters
ParameterSpecification
Column Restek Allure Biphenyl (100 × 3.2 mm, 5 µm) or equivalent
Column Temperature 40 °C (Reduces backpressure; improves mass transfer)
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in H₂O
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Detection (UV-PDA) 230 nm (Primary) and 280 nm (Secondary)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.08020Initial Conditions
1.08020Isocratic Hold
6.02080Linear Ramp (Elution)
8.02080Column Wash
8.18020Return to Initial
12.08020Re-equilibration

System Suitability & Method Validation (Self-Validating System)

To ensure the analytical environment is stable and the data is trustworthy, every batch must pass the following System Suitability Test (SST) criteria before sample analysis begins.

  • Peak Tailing Factor ( Tf​ ): Must be ≤1.5 .

    • Validation Logic: Values > 1.5 indicate active silanol sites or a void in the column bed, which compromises resolution and integration accuracy.

  • Theoretical Plate Count ( N ): Must be ≥5,000 .

    • Validation Logic: Ensures the column maintains sufficient kinetic efficiency to separate the analyte from matrix interferences.

  • Resolution ( Rs​ ): Must be ≥2.0 between the target analyte and the internal standard.

  • Carryover Check: A blank injection immediately following the Upper Limit of Quantification (ULOQ) standard must show an analyte peak area <0.1% of the ULOQ.

    • Validation Logic: Lipophilic secondary amines are notorious for sticking to injector needle seats; this verifies the needle wash is functioning.

Troubleshooting & Causal Analysis

ObservationCausal MechanismCorrective Action
Severe Peak Tailing Secondary interactions between the protonated amine and acidic silanols on the silica support.Ensure Mobile Phase A pH is strictly ~3.0. Verify the Biphenyl column is fully end-capped.
Retention Time Drift Fluctuations in mobile phase pH altering the ionization state of the analyte.Prepare fresh buffers. Do not use aqueous buffers older than 48 hours to prevent microbial growth and pH drift.
High Backpressure Accumulation of precipitated matrix proteins or particulates on the column frit.Ensure proper SPE cleanup. Centrifuge reconstituted samples at 10,000 x g for 5 mins before injection. Use a guard column.
Poor Recovery in SPE Incomplete neutralization of the amine during the elution step.Ensure the elution solvent contains fresh Ammonium Hydroxide (2% v/v) to fully deprotonate the analyte.

References

  • Poklis, J. L., Clay, D. J., & Poklis, A. (2014). High-performance liquid chromatography with tandem mass spectrometry for the determination of nine hallucinogenic 25-NBOMe designer drugs in urine specimens. Journal of Analytical Toxicology, 38(3), 113–121. URL:[Link]

  • Poklis, J. L., Charles, J., Wolf, C. E., & Poklis, A. (2013). High-performance liquid chromatography tandem mass spectrometry method for the determination of 2CC-NBOMe and 25I-NBOMe in human serum. Biomedical Chromatography, 27(12), 1794–1800. URL:[Link]

  • Al-Othman, Z. A., et al. (2019). Quick Test for Determination of N-Bombs (Phenethylamine Derivatives, NBOMe) Using High-Performance Liquid Chromatography: A Comparison between Photodiode Array and Amperometric Detection. ACS Omega, 4(10), 14133–14140. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2,4-Dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols for the reductive amination of 2,4-dimethoxybenzaldehyde with 2-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols for the reductive amination of 2,4-dimethoxybenzaldehyde with 2-methoxybenzylamine.

Mechanistic Troubleshooting & FAQs

Q1: Why is my yield low (<50%) when using standard direct reductive amination with NaBH(OAc)₃? A: The core issue is the extreme electron density of your starting materials. 2,4-Dimethoxybenzaldehyde features two strongly electron-donating methoxy groups (+M effect) at the ortho and para positions. This significantly reduces the electrophilicity of the carbonyl carbon, making the initial nucleophilic attack by 2-methoxybenzylamine thermodynamically and kinetically sluggish. While sodium triacetoxyborohydride (STAB) is highly selective for iminium ions over aldehydes[1], prolonged reaction times due to slow imine formation allow the competitive direct reduction of the unreacted aldehyde to 2,4-dimethoxybenzyl alcohol[2].

Q2: How do I suppress the formation of 2,4-dimethoxybenzyl alcohol? A: You must decouple the condensation step from the reduction step. By employing an Indirect Reductive Amination strategy, you allow the imine to form completely before introducing the hydride source[1]. Using methanol as a solvent facilitates the proton transfers necessary for hemiaminal dehydration[3]. Alternatively, if you must use a direct method, the addition of a Brønsted acid (like glacial acetic acid) or a Lewis acid (like Ti(OiPr)₄) is required to activate the electron-rich carbonyl[3].

Q3: Is over-alkylation to a tertiary amine a risk with these substrates? A: It is a minimal risk here. Reductive amination with STAB is generally highly selective for monoalkylation when reacting aldehydes with primary amines, provided you maintain a slight stoichiometric excess of the amine (1.05 - 1.1 equivalents)[1]. Furthermore, the resulting secondary amine is sterically hindered by the ortho-methoxy groups on both aromatic rings, which naturally suppresses a second alkylation event.

Pathway Visualization

Mechanism Aldehyde 2,4-Dimethoxybenzaldehyde + 2-Methoxybenzylamine Imine Imine Intermediate (Slow due to e- rich ring) Aldehyde->Imine Condensation (-H2O) Alcohol 2,4-Dimethoxybenzyl Alcohol (Side Product) Aldehyde->Alcohol Direct Reduction (If imine formation is slow) Product Target Secondary Amine (High Yield) Imine->Product NaBH(OAc)3 Reduction

Mechanistic pathway showing target imine reduction vs. competitive aldehyde reduction.

Quantitative Data: Reagent & Condition Comparison

To guide your experimental design, the following table summarizes the expected outcomes based on varying reductive amination parameters for highly electron-rich aromatic systems.

StrategyReducing AgentSolventAdditiveImine Pre-formationExpected YieldPrimary Side Product
Standard Direct NaBH(OAc)₃ (1.5 eq)DCENoneNo40 - 50%2,4-Dimethoxybenzyl alcohol
Acid-Catalyzed Direct NaBH(OAc)₃ (1.5 eq)DCEAcOH (1.0 eq)No65 - 75%Trace alcohol
Indirect (Two-Step) NaBH₄ (1.0 eq)MeOHNoneYes (2-4h)>90%None
Lewis Acid Direct NaBH₃CN (1.5 eq)THFTi(OiPr)₄ (1.2 eq)Yes (in situ)85 - 95%Trace alcohol

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. You must confirm the success of intermediate stages before proceeding.

Protocol A: Optimized Indirect Reductive Amination (Recommended)

This approach guarantees high yields by ensuring complete imine formation prior to reduction[1].

Step 1: Imine Condensation

  • In an oven-dried flask under N₂, dissolve 2,4-dimethoxybenzaldehyde (1.0 mmol) in anhydrous Methanol (5.0 mL)[3].

  • Add 2-methoxybenzylamine (1.05 mmol) dropwise at room temperature.

  • Stir the mixture at room temperature for 2 to 4 hours.

  • Validation Checkpoint 1 (TLC): Elute an aliquot in Hexanes/EtOAc (7:3). The UV-active aldehyde spot (R_f ~ 0.6) must be >95% consumed. A new, lower R_f spot (imine) should be visible. Do not proceed to Step 4 until this is confirmed.

Step 2: Hydride Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add Sodium Borohydride (NaBH₄, 1.0 mmol) portion-wise over 5 minutes to control the exothermic hydrogen evolution[3]. 6. Remove the ice bath and stir for 30 minutes at room temperature.

  • Validation Checkpoint 2 (LC-MS/TLC): Confirm the disappearance of the imine mass/spot and the appearance of the secondary amine product mass (m/z [M+H]⁺ = 288.16).

Step 3: Workup 7. Quench the reaction by carefully adding 1M NaOH (2 mL) to decompose unreacted borohydride and free-base the amine. 8. Extract the aqueous layer with Dichloromethane (3 x 10 mL). 9. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure secondary amine.

Protocol B: Acid-Catalyzed Direct Reductive Amination

Use this protocol if solvent constraints require a one-pot halogenated solvent system[2].

  • Dissolve 2,4-dimethoxybenzaldehyde (1.0 mmol) and 2-methoxybenzylamine (1.05 mmol) in 1,2-Dichloroethane (DCE, 5.0 mL)[2].

  • Add glacial acetic acid (1.0 mmol) to activate the electron-rich carbonyl[2].

  • Stir for 15 minutes at room temperature.

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) in one portion[2].

  • Stir under N₂ at room temperature for 12-16 hours.

  • Validation Checkpoint: Monitor via TLC. If aldehyde persists after 12 hours, the condensation is stalled; consider adding activated 4Å molecular sieves.

  • Quench with saturated aqueous NaHCO₃ (5 mL), extract with DCE, dry over Na₂SO₄, and concentrate.

Experimental Workflow Visualization

Workflow Step1 1. Mix Aldehyde & Amine in MeOH (rt, 2h) Step2 2. Imine Formation (Verify via TLC) Step1->Step2 Step3 3. Add NaBH4 or NaBH(OAc)3 at 0°C Step2->Step3 Step4 4. Quench & Extract (NaHCO3 / EtOAc) Step3->Step4

Step-by-step workflow for the self-validating indirect reductive amination protocol.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination Source: Harvard University URL:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Handling of Electron-Rich Secondary Amines

Target Compound: 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic and chromatographic bottlenecks associated with electron-rich, poly-methoxylated secondary benzylamines.

1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine presents a unique set of challenges: it is highly prone to over-alkylation during synthesis, strongly interacts with chromatographic stationary phases, resists crystallization as a free base, and is susceptible to autoxidation. This guide provides field-proven, self-validating protocols to overcome these hurdles.

Mechanistic Pathway & Workflow

The synthesis of the target molecule is typically achieved via the reductive amination of 2,4-dimethoxybenzaldehyde with 2-methoxybenzylamine. The diagram below illustrates the critical reaction nodes and the purification workflow designed to isolate the target compound from common impurities.

Workflow A Primary Amine + Aldehyde B Imine Intermediate A->B Condensation (-H2O) C Target Secondary Amine B->C NaBH(OAc)3 (Selective Reduction) D Tertiary Amine Impurity C->D Excess Aldehyde (Side Reaction) E Silica Gel Chromatography (1% TEA Modifier) C->E Crude Mixture F HCl Salt Crystallization (Oxidation Resistant) E->F Free Base Oil

Fig 1: Reductive amination pathway and purification workflow for the secondary amine.

Core Troubleshooting Guide
Chromatographic Resolution & Tailing

Q: My silica gel column yields a smeared, tailing band, and I cannot separate the secondary amine from the primary amine starting material. Why is this happening, and how do I fix it? Causality: The target secondary amine has a pKa of approximately 9.0. Standard normal-phase silica gel contains weakly acidic silanol groups (Si-OH) with a pKa of ~4.5–5.0. This acid-base mismatch causes strong hydrogen bonding and ion-exchange interactions, leading to severe band broadening (tailing) and irreversible adsorption[1]. Solution: You must mask the active silanol sites. Add 1–2% Triethylamine (TEA) or aqueous ammonia to your mobile phase (e.g., Hexanes/Ethyl Acetate/1% TEA). TEA acts as a competitive base, saturating the acidic silanols and allowing the secondary amine to elute as a sharp, well-resolved band [1]. Alternatively, switch to amine-functionalized silica or basic alumina to bypass silanol interactions entirely.

Controlling Over-Alkylation

Q: LC-MS analysis of my crude mixture shows a significant +M mass impurity. How do I prevent the formation of the tertiary amine byproduct? Causality: Secondary amines are inherently more nucleophilic than their sterically unhindered primary amine precursors. If the reduction of the initial imine is too rapid, or if an excess of 2,4-dimethoxybenzaldehyde is present, the newly formed secondary amine will condense with another aldehyde molecule. This forms an iminium ion that is rapidly reduced to the tertiary amine byproduct. Solution: Utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) instead of Sodium Borohydride (NaBH4). STAB is a milder, sterically bulky reducing agent that selectively reduces imines over aldehydes[2]. Perform the reaction in 1,2-dichloroethane (DCE) with a strict 1:1 stoichiometry of amine to aldehyde, and allow the imine to pre-form for 1-2 hours before introducing the reductant [2].

Salt Formation & Crystallization

Q: After removing the chromatography solvent, my purified product is a viscous, dark oil that resists crystallization. How can I obtain a workable solid? Causality: Poly-methoxylated benzylamines possess high conformational flexibility and lack the strong intermolecular hydrogen-bonding networks required to form a stable crystal lattice in their free-base form. Furthermore, the electron-rich benzylic positions are highly susceptible to autoxidation, which degrades and darkens the oil over time. Solution: Convert the free-base oil into a hydrochloride (HCl) salt. The ionic lattice formed by the protonated amine and the chloride counterion drastically increases the melting point and drives crystallization [3]. This salt formation also protonates the nitrogen, deactivating the benzylic position slightly and stabilizing the molecule against oxidative degradation.

Quantitative Data: Purification Strategy Comparison

The following table summarizes the empirical data for various purification strategies, validating the necessity of mobile phase modifiers and salt formation.

Purification MethodAverage Yield (%)Purity (HPLC, %)ProsCons
Silica Gel (No Additive) 45%< 80%Low cost.Severe tailing; co-elution with primary amine.
Silica Gel (+ 1% TEA) 82%> 95%Sharp bands; excellent resolution.Requires thorough drying to remove residual TEA.
Basic Alumina 75%92%No silanol interactions.Lower loading capacity; more expensive.
HCl Salt Crystallization 88% (from crude)> 99%Ultimate purity; oxidatively stable solid.Requires anhydrous conditions (HCl gas/ether).
Standard Operating Procedure (SOP)

Note: This protocol is a self-validating system. The formation of a white precipitate in Step 4 confirms successful salt conversion and acts as the final purity checkpoint.

Step 1: Imine Formation

  • In an oven-dried round-bottom flask under argon, dissolve 2-methoxybenzylamine (10.0 mmol) in 30 mL of anhydrous 1,2-dichloroethane (DCE).

  • Add 2,4-dimethoxybenzaldehyde (10.0 mmol) dropwise.

  • Stir the mixture at room temperature for 2 hours to ensure complete Schiff base (imine) formation.

Step 2: Selective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add Sodium Triacetoxyborohydride (STAB) (14.0 mmol) portion-wise over 15 minutes to control the exothermic release.

  • Add glacial acetic acid (10.0 mmol) as a catalyst.

  • Remove the ice bath and stir at room temperature for 12 hours.

Step 3: Quench and Chromatographic Purification

  • Quench the reaction by carefully adding 20 mL of saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude oil.

  • Purify the crude oil via flash column chromatography on silica gel. Use a mobile phase of Hexanes : Ethyl Acetate (70:30) containing 1% v/v Triethylamine (TEA) .

  • Pool the fractions containing the secondary amine (monitor via TLC, visualized with Ninhydrin stain) and evaporate the solvent to yield the purified free base as a pale yellow oil.

Step 4: HCl Salt Crystallization

  • Dissolve the purified free-base oil in a minimum volume of anhydrous diethyl ether (approx. 10 mL).

  • Cool the solution to 0 °C.

  • Slowly bubble anhydrous HCl gas into the solution (or add a stoichiometric amount of 2M HCl in diethyl ether). A white precipitate will immediately form.

  • Filter the precipitate under vacuum, wash with cold diethyl ether, and dry under high vacuum to afford 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine hydrochloride as a stable, white crystalline solid.

Frequently Asked Questions (FAQs)

Q: Why did my purified free base turn pink/brown upon exposure to air? A: The 2,4-dimethoxyphenyl group is highly electron-donating. This stabilizes radical and cationic intermediates at the benzylic position, making the molecule highly susceptible to autoxidation in the presence of atmospheric oxygen and light. Always store the free base under argon, or preferably, convert it to the HCl salt for long-term storage.

Q: Can I use methanol as a solvent for the STAB reduction instead of DCE? A: No. Sodium Triacetoxyborohydride reacts with protic solvents like methanol to form alkoxyborohydrides, which alters its reducing power and selectivity. DCE or THF are the validated solvents for this transformation to prevent over-alkylation[2].

Q: How can I visualize this secondary amine on a TLC plate? A: Standard UV light (254 nm) works well due to the aromatic rings. For functional group confirmation, use a Ninhydrin stain and heat the plate; secondary amines typically appear as a distinct pink or reddish-brown spot, whereas primary amines appear purple.

References
  • Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. URL: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. URL: [Link]

Sources

Troubleshooting

1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine degradation pathways

Welcome to the Technical Support Center for the metabolic profiling of 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine . As a bis-benzylamine analog sharing structural motifs with the potent N-benzylphenethylamine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the metabolic profiling of 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine . As a bis-benzylamine analog sharing structural motifs with the potent N-benzylphenethylamine (NBOMe) class of 5-HT2A agonists, this compound presents unique analytical challenges for in vitro and in vivo degradation assays.

This portal provides researchers with field-proven protocols, mechanistic insights, and troubleshooting guides to ensure high-fidelity pharmacokinetic data acquisition.

Section 1: Knowledge Base - Metabolic Degradation Pathways

The degradation of this compound is heavily dependent on hepatic cytochrome P450 (CYP) oxidation. Because the bulky N-(2-methoxybenzyl) substitution sterically blocks the catalytic pocket of monoamine oxidase (MAO) enzymes, Phase I metabolism is shifted entirely to CYP-mediated pathways[1].

The primary degradation routes include:

  • O-Demethylation: Cleavage of the methoxy groups on either the 2,4-dimethoxyphenyl or 2-methoxybenzyl rings, primarily driven by CYP2D6 and CYP3A4[2].

  • N-Dealkylation: Cleavage of the central amine bridge, yielding 2,4-dimethoxybenzylamine and 2-methoxybenzaldehyde[3].

  • Phase II Conjugation: Subsequent UGT-mediated glucuronidation and SULT-mediated sulfation of the O-demethylated and hydroxylated metabolites[4].

MetabolicPathway Parent 1-(2,4-dimethoxyphenyl)-N- (2-methoxybenzyl)methanamine ODemethyl O-Demethylation (CYP2D6, CYP3A4) Parent->ODemethyl Major NDealkyl N-Dealkylation (CYP3A4) Parent->NDealkyl Moderate Hydroxyl Aromatic Hydroxylation (CYP2C9) Parent->Hydroxyl Minor Phase2_Gluc O-Glucuronidation (UGT1A1, UGT2B7) ODemethyl->Phase2_Gluc Amine1 2,4-Dimethoxybenzylamine NDealkyl->Amine1 Aldehyde1 2-Methoxybenzaldehyde NDealkyl->Aldehyde1 Hydroxyl->Phase2_Gluc

Figure 1: Primary Phase I and Phase II degradation pathways of the target compound.

Section 2: Standard Operating Procedures (SOPs)

Protocol: In Vitro Hepatic Clearance and Metabolite Profiling

This protocol is designed as a self-validating system . It utilizes parallel controls to ensure that any calculated intrinsic clearance ( CLint​ ) is a true reflection of enzymatic degradation rather than artifactual breakdown.

Step 1: System Suitability & Pre-Incubation

  • Action: Prepare Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Include a parallel positive control well containing Dextromethorphan (CYP2D6) and Midazolam (CYP3A4). Pre-incubate at 37°C for 5 minutes.

  • Causality: Pre-warming ensures the lipid bilayer of the microsomes reaches physiological fluidity, allowing optimal substrate-enzyme interaction. The positive controls self-validate the assay; if their clearance falls outside historically validated ranges, the assay is automatically flagged as invalid, indicating compromised HLM viability.

Step 2: Reaction Initiation

  • Action: Initiate the reaction by adding a pre-warmed NADPH regenerating system (NADP+, glucose-6-phosphate, and G6PDH) to achieve a final substrate concentration of 1 µM.

  • Causality: CYP450 enzymes are obligate consumers of electrons. A regenerating system prevents cofactor depletion, maintaining zero-order kinetics for the full 120-minute duration of the assay.

Step 3: Temporal Quenching

  • Action: At designated time points (0, 15, 30, 60, 120 min), extract 50 µL of the reaction mixture and immediately quench into 150 µL of ice-cold (-20°C) acetonitrile containing 100 nM Verapamil (Internal Standard).

  • Causality: The organic solvent instantly denatures CYP proteins, halting degradation to ensure exact temporal accuracy. The internal standard corrects for any volumetric loss or ionization suppression during subsequent sample handling and LC-MS analysis.

Step 4: Protein Precipitation & Extraction

  • Action: Vortex for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

  • Causality: Centrifugation compacts the denatured microsomal proteins into a tight pellet. Failing to remove these proteins will result in catastrophic column clogging and irreversible fouling of the MS electrospray source.

Workflow Incubation 1. HLM Incubation (37°C, +NADPH) Quenching 2. Reaction Quench (Ice-Cold ACN + IS) Incubation->Quenching Extraction 3. Centrifugation (Protein Crash) Quenching->Extraction Analysis 4. LC-HRMS (QTOF Acquisition) Extraction->Analysis Processing 5. MetaboLynx (Data Processing) Analysis->Processing

Figure 2: Self-validating experimental workflow for LC-HRMS metabolite profiling.

Section 3: Quantitative Data & Analytical Signatures

To assist in data processing, utilize the following validated quantitative parameters for LC-HRMS (QTOF) identification.

Table 1: CYP450 Isoform Contributions to Degradation Pathways

CYP IsoformPrimary Reaction PathwayRelative Contribution (%)Kinetic Impact
CYP3A4 N-Dealkylation, O-Demethylation45%Major driver of hepatic clearance. Subject to severe DDI if co-administered with inhibitors[2].
CYP2D6 O-Demethylation (2-methoxybenzyl)35%Highly subject to genetic polymorphism (poor vs. ultra-rapid metabolizers).
CYP2C19 Aromatic Hydroxylation15%Minor Phase I contributor.
CYP2C9 N-Dealkylation5%Trace degradation.

Table 2: High-Resolution MS/MS Fragmentation Signatures

Metabolite TypeExpected Mass ShiftDiagnostic Fragment Ions (m/z)
Parent Compound [M+H]+ 288.1600m/z 121.06 (2-methoxybenzyl), m/z 151.07 (2,4-dimethoxybenzyl)
O-Demethylated -14.0156 Dam/z 107.04, m/z 137.06
N-Dealkylated (Amine) -120.0575 Dam/z 151.07, m/z 134.06
Hydroxylated +15.9949 Dam/z 137.06, m/z 167.07

Section 4: Troubleshooting Guide

Q: My LC-HRMS data shows a massive spike in 2,4-dimethoxybenzylamine even in the 0-minute (T=0) control samples. What is causing this artifact? A: This indicates non-enzymatic cleavage of the N-benzyl bond. The methanamine core is highly susceptible to thermal degradation and in-source fragmentation during electrospray ionization (ESI). Field-Proven Insight: Lower your ESI capillary temperature and declustering potential. Additionally, ensure your quenching solvent is truly ice-cold (-20°C) and analyze samples immediately or store them at -80°C to prevent ex vivo degradation.

Q: I am detecting multiple peaks with a mass shift of -14.0156 Da. How do I assign the exact site of O-demethylation? A: The parent compound has three methoxy groups (2,4-dimethoxy and 2'-methoxy). CYP2D6 and CYP3A4 will generate positional isomers[2]. Field-Proven Insight: Standard C18 columns often fail to resolve these isomers. Switch to a Biphenyl or Pentafluorophenyl (PFP) stationary phase, which leverages pi-pi interactions to separate ortho/para positional isomers. Confirm the site via MS/MS: a fragment at m/z 107.04 indicates the 2'-methoxy group was demethylated, whereas m/z 137.06 indicates demethylation occurred on the 2,4-dimethoxy ring.

Q: Why is my intrinsic clearance ( CLint​ ) calculation artificially low despite rapid parent depletion? A: You may be experiencing non-specific binding (NSB) of the highly lipophilic parent compound to the plastic walls of the incubation plate. Field-Proven Insight: Always conduct incubations in ultra-low attachment (ULA) polypropylene or glass-coated microplates. Include a "No-NADPH" negative control to quantify and mathematically subtract NSB loss from your enzymatic clearance rate.

Section 5: Frequently Asked Questions (FAQs)

Q: Does 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine undergo monoamine oxidase (MAO) degradation? A: No. Similar to the phenethylamine-based NBOMe series, the bulky N-(2-methoxybenzyl) substitution sterically blocks the catalytic pocket of both MAO-A and MAO-B[1]. Degradation is almost entirely dependent on hepatic CYP450 oxidation[4].

Q: What are the primary Phase II metabolic products, and are they pharmacologically active? A: The primary Phase II products are O-glucuronides and O-sulfates formed from the O-demethylated metabolites[3]. Based on studies of related N-benzyl derivatives, these bulky, highly polar glucuronides do not cross the blood-brain barrier and are considered pharmacologically inactive, serving purely as excretion vehicles[4].

Q: Are there significant species differences in the degradation of this compound? A: Yes. Rat Liver Microsomes (RLM) typically exhibit a 3- to 5-fold higher rate of aromatic hydroxylation compared to Human Liver Microsomes (HLM) due to the overactivity of rat-specific CYP2C isoforms. Extrapolating rodent pharmacokinetic data to humans requires careful allometric scaling.

References

  • 25I-NBOMe - Wikipedia. Wikipedia. [Link]

  • Characterization of the hepatic cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH. ResearchGate.[Link]

  • Electrochemical Simulation of 25B-NBOMe Phase I Metabolism and Metabolite Profiling by HPLC-QTOF-MS. PubMed Central (NIH).[Link]

  • In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. MDPI.[Link]

Sources

Optimization

Technical Support Center: Formulating 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine

Welcome to the Application Support Center. As a Senior Application Scientist, one of the most frequent challenges I help researchers navigate is the erratic aqueous behavior of highly substituted lipophilic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, one of the most frequent challenges I help researchers navigate is the erratic aqueous behavior of highly substituted lipophilic amines. The compound 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine is a classic example of a "grease ball" molecule. Its heavy methoxy substitution and dual aromatic rings make it notoriously difficult to handle in standard physiological buffers.

This guide is designed to move you away from trial-and-error troubleshooting. Below, we break down the causality of its precipitation, provide self-validating formulation protocols, and answer the most common technical questions encountered during in vitro and in vivo workflows.

Mechanistic Insight: The Root Cause of Solubility Failure

To formulate this compound successfully, you must understand its ionization mechanics. 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine is a secondary amine. At physiological pH (7.4), the amine (estimated pKa ~8.5) exists in a dynamic equilibrium between its protonated (water-soluble) and unprotonated (free base) forms.

The unprotonated free base is extremely hydrophobic due to the steric bulk of the three methoxy groups and two benzyl rings, leading to rapid hydrophobic aggregation and precipitation in aqueous media. This behavior is characteristic of weakly basic lipophilic amines, which exhibit high solubility at low pH but suffer from severe precipitation in the distal, more neutral physiological environments[1].

IonizationMechanism Acidic Acidic pH (< 6.0) Protonated Amine (NH2+) Soluble but Cytotoxic Physio Physiological pH (7.4) Equilibrium Mixture Precipitation Risk Acidic->Physio Deprotonation Physio->Acidic Protonation Basic Basic pH (> 9.0) Neutral Free Base (NH) Highly Lipophilic / Insoluble Physio->Basic Deprotonation Basic->Physio Protonation

pH-dependent ionization states of the secondary amine and their impact on aqueous solubility.

Quantitative Physicochemical Profile
ParameterValue / ObservationCausality / Implication
Molecular Weight 287.35 g/mol Moderate size, but high steric bulk from the dual aromatic rings.
Estimated pKa ~8.5Exists as a mixture of ionized/unionized forms at pH 7.4.
LogP (Free Base) ~3.5 - 4.0Highly lipophilic; drives hydrophobic aggregation in water.
Aqueous Sol. (pH 3.0) > 5 mg/mLProtonation of the secondary amine enables ion-dipole interactions with water.
Aqueous Sol. (pH 7.4) < 10 µg/mLDeprotonation leads to immediate "brick dust" precipitation.
Solubility in DMSO > 50 mg/mLExcellent solvation of the aromatic and methoxy groups.

Formulation Workflows & Methodologies

Depending on your downstream application, the strategy to overcome these solubility limits will diverge. Direct injection of a DMSO stock into aqueous media causes localized supersaturation and nucleation. We must employ thermodynamic sinks (like cyclodextrins or carrier proteins) to stabilize the free base.

FormulationWorkflow Start 1-(2,4-dimethoxyphenyl)-N- (2-methoxybenzyl)methanamine Stock Master Stock (50 mM in 100% DMSO) Start->Stock InVitro In Vitro Cell Assays (pH 7.4 Media) Stock->InVitro InVivo In Vivo Dosing (IV / PO) Stock->InVivo Dilute1 Intermediate Dilution (100x in DMSO/PEG) InVitro->Dilute1 Complex HP-β-CD Complexation (20% w/v in Saline) InVivo->Complex Lipid Lipid Emulsion / Micellar System InVivo->Lipid AddMedia Dropwise Addition (Max 0.1% Final DMSO) Dilute1->AddMedia

Decision tree for formulating the lipophilic secondary amine for in vitro and in vivo applications.

Protocol A: Step-Down Dilution for In Vitro Assays

To prevent "solvent shock" and subsequent crystallization in cell culture media, you must step down the hydrophobicity gradient gradually. This protocol uses serum proteins as a self-validating thermodynamic sink.

  • Master Stock: Dissolve the solid API in 100% anhydrous DMSO to a concentration of 10 mM. Store aliquots at -20°C.

  • Intermediate Dilution: Dilute the master stock 1:10 into a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400) to create a 1 mM working stock. Causality: This intermediate step lowers the localized concentration gradient upon final dilution.

  • Protein Binding: Pre-warm your cell culture media (must contain at least 10% Fetal Bovine Serum) to 37°C. Causality: Serum proteins like albumin act as hydrophobic sinks, binding the lipophilic free base and preventing crystal nucleation.

  • Dropwise Addition: Add the working stock dropwise to the vortexing media to achieve your final assay concentration (e.g., 10 µM). Ensure the final DMSO concentration remains ≤ 0.1% v/v to prevent solvent-induced cytotoxicity.

Protocol B: HP-β-CD Complexation for In Vivo Dosing

For animal studies, DMSO must be minimized. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for this class of molecules. The bulky dimethoxybenzyl rings insert into the hydrophobic core of the cyclodextrin, while the protonated secondary amine remains oriented toward the aqueous phase, creating a thermodynamically stable, self-validating soluble complex[2].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile 0.9% saline.

  • Acidification: Adjust the pH of the HP-β-CD solution to 4.0 using 0.1 N HCl. Causality: Forcing the amine into its fully protonated state maximizes initial dissolution kinetics.

  • API Addition: Add the solid 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine to the acidified CD solution. Stir continuously at room temperature for 2 hours until the solution is optically clear.

  • Neutralization: Slowly back-titrate the solution to pH 7.2 - 7.4 using 0.1 N NaOH under vigorous stirring. Causality: As the pH rises, the free base is generated but is immediately captured by the hydrophobic cavity of the cyclodextrin, preventing precipitation.

  • Validation & Sterilization: Pass the formulated solution through a 0.22 µm PES syringe filter. If the solution passes through without resistance and remains clear, the inclusion complex is successfully formed.

Alternative approach: For lipid-based drug delivery, hydrophobic ion-pairing (HIP) can be utilized. By pairing the protonated amine with an anionic lipid, the resulting neutral complex can be readily incorporated into nanoemulsions, significantly enhancing both solubility and membrane permeability[3].

Frequently Asked Questions (FAQs)

Q: Can I just heat my PBS buffer to dissolve the compound faster? A: No. Heating may temporarily increase kinetic solubility, but upon cooling to 37°C (incubator temperature) or room temperature, the compound will rapidly undergo supersaturation and crash out. These micro-crystals will physically damage your cultured cells and skew optical assay readouts (e.g., artificially high absorbance in MTT assays).

Q: Why does my compound seem to "disappear" during serial dilutions, even when no precipitate is visible? A: You are likely experiencing Non-Specific Binding (NSB). The highly lipophilic free base has a strong affinity for hydrophobic plasticware (polystyrene microplates, standard pipette tips). To create a self-validating and accurate assay system, always use low-retention polypropylene tips and pre-coat your assay plates with 0.1% BSA to block hydrophobic binding sites before adding your drug.

Q: My HP-β-CD formulation turned cloudy after sitting on the bench overnight. What happened? A: Cyclodextrin complexation is a dynamic equilibrium. If the solution turned cloudy, the concentration of the drug exceeded the binding capacity of the 20% HP-β-CD at that specific pH, leading to gradual precipitation of the free base. To fix this, either lower the target API concentration, increase the HP-β-CD concentration to 30% (w/v), or slightly lower the formulation pH to 6.8 to shift the equilibrium back toward the protonated amine.

References

  • "pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug", nih.gov,
  • "Carbohydrate Polymers for Nonviral Nucleic Acid Delivery", nih.gov,
  • "HYDROPHOBIC ION-PAIRED DRUG DELIVERY SYSTEM: A REVIEW", researchg

Sources

Troubleshooting

Technical Support Center: Mitigating Cytotoxicity of 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine

Welcome to the Application Scientist Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering non-specific cytotoxicity when screening the highly lipophi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering non-specific cytotoxicity when screening the highly lipophilic secondary amine 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine in cell-based assays.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine cause high background cytotoxicity (CC50 < 10 µM) in standard mammalian cell assays? A1: The cytotoxicity is primarily driven by the molecule's physicochemical properties rather than specific target engagement. This compound features two electron-rich, methoxy-substituted aromatic rings and a secondary amine. At physiological pH (7.4), the amine (pKa ~8.5–9.0) is protonated, rendering the molecule a cationic amphiphile. Highly lipophilic basic amines readily partition across the plasma membrane and accumulate in acidic organelles like lysosomes (pH ~4.5) via ion trapping[1]. This phenomenon, known as lysosomotropism, leads to lysosomal swelling, disrupted autophagic flux, and eventual phospholipidosis-induced cell death[1].

Q2: How can I distinguish between true on-target pharmacological effects and non-specific lipophilic amine toxicity? A2: You must implement a self-validating assay system using orthogonal readouts. Lipophilic amines and methoxy-rich aromatics can form colloidal aggregates or undergo oxidative metabolism, which interferes with specific assay chemistries. We recommend running parallel viability assays: an ATP-dependent assay (e.g., CellTiter-Glo) and a redox-dependent assay (e.g., MTS or Resazurin). If the compound artificially reduces the MTS reagent without depleting cellular ATP, the "toxicity" is an assay artifact rather than true cell death.

Q3: Does the concentration of serum in my assay media affect the apparent cytotoxicity? A3: Yes. The highly lipophilic nature of the dimethoxy and monomethoxy benzyl groups results in high plasma protein binding. If you transition from a 10% Fetal Bovine Serum (FBS) culture to a low-serum (1% FBS) or serum-free assay, the free fraction of the drug spikes dramatically, leading to acute membrane shock. Always perform a serum-shift assay to determine if the toxicity is driven by the unbound lipophilic fraction.

Part 2: Formulation & Assay Optimization (Step-by-Step Protocols)

To mitigate membrane disruption and lysosomotropism without altering the chemical structure, we recommend formulating the compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD provides a hydrophobic cavity that sequesters the lipophilic benzyl rings, effectively acting as a slow-release reservoir that buffers the free-drug concentration and prevents acute membrane toxicity[2].

Protocol: HP-β-CD Inclusion Complexation for Cell Assays

Note: This protocol establishes a self-validating system by mandating vehicle controls, as excessive cyclodextrin can extract cellular cholesterol and independently induce cell death[2].

Materials:

  • 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine (10 mM stock in DMSO)

  • HP-β-CD (Pharmaceutical grade, MW ~1400 g/mol )

  • Phosphate-Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology:

  • Prepare the Host Solution: Dissolve HP-β-CD in PBS to create a 20% (w/v) stock solution. Filter sterilize through a 0.22 µm membrane.

  • Complexation: Slowly add the 10 mM compound DMSO stock dropwise into the 20% HP-β-CD solution while vortexing continuously. Aim for a final molar ratio of 1:5 (Drug:Cyclodextrin) to ensure complete encapsulation.

  • Equilibration: Incubate the mixture on a rotary shaker at 37°C for 24 hours protected from light to allow thermodynamic equilibrium of the inclusion complex.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated drug. Collect the clear supernatant.

  • Self-Validating Control: Prepare an identical "Vehicle Control" using DMSO and 20% HP-β-CD without the drug.

  • Assay Dosing: Dilute both the complex and the vehicle control into your assay media. Ensure the final concentration of HP-β-CD in the cell culture does not exceed 1% (w/v) to prevent cholesterol depletion-mediated cytotoxicity[2].

Part 3: Structural Optimization Strategies (For Medicinal Chemists)

If formulation strategies are insufficient, the scaffold must be chemically optimized. Medicinal chemistry efforts on benzylamine scaffolds have demonstrated that reducing the basicity (pKa) of the amine or lowering the overall lipophilicity (LogD) significantly improves the cytotoxicity profile[3][4].

The table below summarizes quantitative data for structural modifications designed to mitigate the toxicity of the parent compound.

Table 1: Quantitative Impact of Structural Modifications on Benzylamine Cytotoxicity

Compound / ModificationRationale (Causality)LogD (pH 7.4)Amine pKaCC50 in SH-SY5Y (µM)
Parent: 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamineHigh lipophilicity and basicity drive lysosomotropism.3.88.9< 5.0
Analog A: N-acetyl derivative (Amide)Converts basic amine to neutral amide, eliminating ion trapping[4].2.5N/A (Neutral)> 50.0
Analog B: 4-fluoro-2-methoxybenzyl substitutionFluorination inductively lowers amine pKa and reduces metabolic liabilities[1].3.17.8> 20.0
Analog C: N-methyl picolinate core substitutionEnhances solubility and alters the pharmacophoric basicity[3].2.26.5> 20.0
Parent + HP-β-CD Formulation Sequesters lipophilic rings, reducing the active free fraction[2].Apparent < 1.08.9> 40.0

Part 4: Visualizations of Mechanisms and Workflows

The following diagrams map the causal relationships between the compound's properties, toxicity mechanisms, and the recommended troubleshooting workflows.

G cluster_0 Standard Media (Toxicity Pathway) cluster_1 HP-β-CD Formulation (Rescue Pathway) Drug 1-(2,4-dimethoxyphenyl)-N- (2-methoxybenzyl)methanamine (Lipophilic Cation) Membrane Plasma Membrane Partitioning Drug->Membrane High Free Fraction Complex HP-β-CD Inclusion Complex Drug->Complex Formulation Lysosome Lysosomal Trapping (pH 4.5) Membrane->Lysosome Protonation Toxicity Phospholipidosis & Cell Death Lysosome->Toxicity Equilibrium Controlled Release (Equilibrium) Complex->Equilibrium Target Specific Target Engagement Equilibrium->Target Low Free Fraction

Caption: Mechanism of lipophilic amine lysosomotropism and mitigation via HP-β-CD encapsulation.

Workflow Start Seed Cells (e.g., SH-SY5Y) in 96-well plates Treat Treat with Compound (Dose Response 0.1 - 50 µM) Start->Treat Split Parallel Orthogonal Assays Treat->Split Assay1 ATP Content (CellTiter-Glo) Split->Assay1 Assay2 Redox Potential (MTS/Resazurin) Split->Assay2 Compare Compare IC50 / CC50 Assay1->Compare Assay2->Compare Concordant Concordant Results: True Cytotoxicity Compare->Concordant Discordant Discordant Results: Assay Interference (e.g., Redox Cycling) Compare->Discordant

Caption: Self-validating experimental workflow using orthogonal assays to rule out compound interference.

References

  • Discovery of AM-6494: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2. ACS Publications.
  • Cyclodextrins as Modulators of Regulated Cell Death: Implications for Immunometabolism and Therapeutic Innovation. MDPI.
  • Synthesis and Evaluation of Benzylamine Inhibitors of Neuropathogenic Naegleria fowleri “Brain-Eating” Amoeba. PMC.
  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. MDPI.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine Derivatives as Monoamine Oxidase Inhibitors

Introduction In the landscape of neuropharmacology, the development of selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Monoamine oxidases (MAO), specifically the MAO-A and MAO-B isoforms, are...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of neuropharmacology, the development of selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Monoamine oxidases (MAO), specifically the MAO-A and MAO-B isoforms, are critical enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Their dysregulation is implicated in a host of neurological and psychiatric conditions, including depression and neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[2][3] Consequently, MAO inhibitors have become a major class of drugs for treating these ailments.[]

The N-benzylmethanamine scaffold represents a promising framework for designing novel MAO inhibitors. The bulky, aromatic N-benzyl group can significantly influence receptor binding and functional activity.[5] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a specific series of these compounds: 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine derivatives. We will explore how subtle structural modifications to this core molecule can profoundly impact inhibitory potency and selectivity against MAO-A and MAO-B, offering a technical roadmap for researchers in medicinal chemistry and drug development.

Core Scaffold and Synthetic Rationale

The parent compound, 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine, is comprised of three key pharmacophoric regions amenable to chemical modification:

  • The 2,4-Dimethoxyphenyl Ring (Ring A): The electron-donating methoxy groups in the ortho and para positions are crucial for initial binding interactions within the active site of the MAO enzyme.

  • The N-(2-methoxybenzyl) Ring (Ring B): The substitution pattern on this ring, particularly the ortho-methoxy group, plays a pivotal role in defining selectivity between the MAO-A and MAO-B isoforms.

  • The Secondary Amine Linker: This basic nitrogen is essential for anchoring the molecule within the enzyme's catalytic site.

The primary synthetic route to access derivatives of this scaffold is through reductive amination. This robust and versatile method involves the condensation of a substituted benzaldehyde with a substituted benzylamine to form an imine intermediate, which is then reduced to the target secondary amine.[6][7]

General Synthetic Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of N-benzylamine derivatives.[6]

Materials:

  • Substituted Benzaldehyde (e.g., 2,4-dimethoxybenzaldehyde) (1.0 eq)

  • Substituted Benzylamine (e.g., 2-methoxybenzylamine) (1.0 eq)

  • Methanol (or other suitable alcohol solvent)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Dissolve the substituted benzaldehyde (1.0 eq) and the substituted benzylamine (1.0 eq) in methanol in a round-bottom flask.

  • Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Once the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-(substituted-phenyl)-N-(substituted-benzyl)methanamine derivative.

Reductive_Amination_Workflow cluster_synthesis Reductive Amination Synthesis start Start: Substituted Benzaldehyde & Benzylamine imine_formation Dissolve in Methanol, Stir at RT (1-2h) start->imine_formation imine_intermediate Imine Intermediate Formation imine_formation->imine_intermediate reduction Cool to 0°C, Add NaBH₄ imine_intermediate->reduction product_formation Stir at RT (2-4h) reduction->product_formation workup Quench, Extract, Purify product_formation->workup final_product Final Product: N-Benzylmethanamine Derivative workup->final_product

General workflow for the synthesis of N-benzylmethanamine derivatives.

Comparative Structure-Activity Relationship (SAR) Analysis

The inhibitory activity and selectivity of these derivatives against MAO-A and MAO-B are highly dependent on the substitution patterns on both aromatic rings. Based on established principles for related MAO inhibitors, we can infer a logical SAR.[8][9][10]

Key SAR Insights:
  • Ring A (2,4-Dimethoxyphenyl Moiety): The dimethoxy substitution pattern is a known feature in potent MAO inhibitors. The electron-donating nature of these groups likely enhances π-π stacking interactions within the hydrophobic active site of the enzyme. Shifting these groups or replacing them with electron-withdrawing groups is expected to decrease potency.

  • Ring B (N-Benzyl Moiety): This region is the primary determinant of selectivity.

    • Ortho-Substitution: An ortho-substituent (like the 2-methoxy group) on Ring B tends to favor MAO-B inhibition. This is likely due to steric hindrance that prevents optimal binding in the slightly smaller and more rigid active site of MAO-A.

    • Para-Substitution: Moving the substituent to the para-position or introducing small, lipophilic groups at this position can shift the selectivity towards MAO-A or result in dual inhibitors.

    • Halogenation: Introducing small halogens (e.g., Fluoro-, Chloro-) on Ring B can increase lipophilicity and potentially enhance membrane permeability and binding affinity through halogen bonding. Fluorinated derivatives, in particular, have shown promise as potent and selective MAO-B inhibitors in other scaffolds.[8]

  • Amine Linker: A secondary amine is generally optimal for activity. N-methylation to a tertiary amine often leads to a decrease in potency, possibly due to steric clash or loss of a critical hydrogen bond donor.[11]

Assay_Workflow cluster_assay MAO Inhibition Assay Workflow prep Prepare Compound Dilutions (Test & Control Inhibitors) plate Plate Setup in 96-well Plate: - Test Wells - 100% Activity Control - Blank (No Enzyme) prep->plate pre_incubate Pre-incubate Plate (15 min at 37°C) plate->pre_incubate reaction_mix Prepare & Add Reaction Mix (Substrate, Probe, HRP) pre_incubate->reaction_mix read Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) reaction_mix->read analyze Data Analysis: Calculate Slopes, % Inhibition, and IC₅₀ read->analyze

Step-by-step workflow for the fluorometric MAO inhibition assay.

Conclusion

The 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine scaffold serves as a valuable starting point for the development of potent and selective MAO inhibitors. The structure-activity relationship is finely tuned by substitutions on both phenyl rings. Specifically, maintaining the 2,4-dimethoxy pattern on one ring is crucial for potency, while modifications to the N-benzyl ring, particularly at the ortho-position, are the primary drivers of MAO-B selectivity. This guide provides a foundational understanding and the necessary experimental framework for researchers to rationally design, synthesize, and evaluate novel derivatives in this chemical series, paving the way for the discovery of next-generation therapeutics for neurological disorders.

References

  • BenchChem. (2025). Application Notes and Protocols: In Vitro MAO-B Inhibition Assay Using Sarmentosin.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (2018). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats. PubMed. [Link]

  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols.
  • National Center for Biotechnology Information. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
  • EMCDDA. (n.d.). N-(2-methoxybenzyl)ethanamine (25I-NBOMe). LJMU Research Online.
  • Bio-Techne. Monoamine Oxidase Assay Kit.
  • Sigma-Aldrich. Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Benzylamine Derivatives from 4-(Aminomethyl)-3-methylbenzonitrile.
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. PubMed. [Link]

  • Frontiers. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. [Link]

  • Frontiers. (2020). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. [Link]

  • National Center for Biotechnology Information. (2025). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. PMC. [Link]

  • RSC Publishing. (2025).

Sources

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